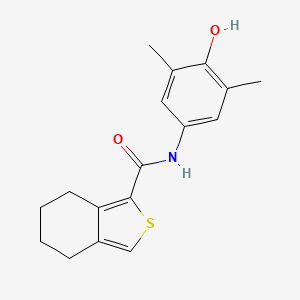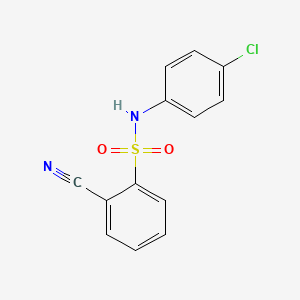![molecular formula C23H20ClN3O2 B5593014 N-(4-chlorophenyl)-2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B5593014.png)
N-(4-chlorophenyl)-2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(4-chlorophenyl)-2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinecarboxamide involves multi-step chemical reactions. For example, the synthesis of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine showcases a complex reaction pathway starting from 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-6- methylpyridazine-3-carboxylic acid, highlighting the intricate steps required to incorporate the chlorophenyl and carbonylhydrazine moieties (Zou Xia, 2001).
Molecular Structure Analysis
The molecular structure of compounds containing hydrazinecarboxamide groups often exhibits significant features such as crystal packing and intermolecular hydrogen bonding. The crystal structure of related compounds, such as N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide, provides insight into the molecular arrangement, showcasing the planarity of the hydrazinecarboxamide unit and the dihedral angles formed with the chlorophenyl group (R. Kant et al., 2012).
Chemical Reactions and Properties
The reactivity of compounds containing the N-(4-chlorophenyl) moiety and hydrazinecarboxamide group can be influenced by various factors including the presence of substituents and the molecular structure. Studies such as the interaction of hydrazine-1,2-bis(diphenylborane) with aldehydes, ketones, and nitriles reveal the complexity of reactions these compounds can undergo, highlighting their versatility in organic synthesis (T.-T. Wang & K. Niedenzu, 1972).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the behavior of these compounds under different conditions. For instance, the synthesis and characterization of N-(substituted phenyl)-2-(7‑hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides highlight the impact of substituents on these properties, which can influence their application potential (Amena Ali et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and stability under various conditions, are essential for the application of these compounds in synthesis and potential industrial applications. Research into the reaction of diphenyl ditelluride with 2,3-dichloroprop-1-ene provides insight into the chemical behavior of related compounds, showcasing the pathways and products formed under specific conditions (E. Levanova et al., 2014).
Wissenschaftliche Forschungsanwendungen
Hydrazine Derivatives in Scientific Research
Hydrazine derivatives, including N-alkylphenothiazines and their applications in metal complexes, have been extensively studied. These compounds exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. Their ability to coordinate with metals makes them of interest for the synthesis of new derivatives and the exploration of their properties and applications in fields such as pharmacology and materials science (Krstić et al., 2016).
In the context of antitubercular activity, some hydrazinecarboxamide derivatives have been evaluated against various strains of Mycobacterium tuberculosis, showing significant activity and highlighting the potential for designing new anti-TB compounds (Asif, 2014).
Another area of interest is the development of electrochemical sensors and biosensors based on redox polymers and carbon nanotubes, demonstrating the role of hydrazine derivatives in enhancing the performance of these devices. The combination of phenazine/triphenylmethane polymers with carbon nanotubes, for instance, leads to improved sensing devices due to their complementary electrical, electrochemical, and mechanical properties (Barsan et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[(2,2-diphenylcyclopropanecarbonyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2/c24-18-11-13-19(14-12-18)25-22(29)27-26-21(28)20-15-23(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,26,28)(H2,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEMMTRQZJSSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(2,3-difluoro-4-methylbenzyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592934.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5592949.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]acetamide](/img/structure/B5592966.png)
![3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5592969.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5592980.png)
![3-{1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5592996.png)
![7-[(4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5593000.png)
![4-[(1,3-benzoxazol-2-ylthio)methyl]-3-chlorobenzonitrile](/img/structure/B5593012.png)
![2-cyano-3-[5-(2,6-dichlorophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5593020.png)
![methyl {[2-(acetylamino)-5-bromo-6-methyl-4-pyrimidinyl]thio}acetate](/img/structure/B5593025.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5593028.png)
